molecular formula C13H17NO4 B2395431 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid CAS No. 143617-90-7

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid

Cat. No.: B2395431
CAS No.: 143617-90-7
M. Wt: 251.282
InChI Key: QCOBBPVHVBRAAF-UHFFFAOYSA-N
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Description

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid (CAS 143617-90-7) is a high-purity benzoic acid derivative of significant value in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol, is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group on its aromatic ring . The Boc group is a cornerstone in modern synthetic chemistry, serving as a vital protecting group for amines, preventing unwanted side reactions during complex multi-step synthesis, and allowing for selective deprotection under mild acidic conditions . This makes the compound an excellent building block, or synthetic intermediate, for the construction of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and peptidomimetics. The compound is supplied as a powder and should be stored at room temperature, sealed in a dry environment to ensure stability . Researchers should note the associated hazard statements (H302, H315, H319, H335), which indicate that the material is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and the precautionary statements provided with the material safety data sheet should be strictly followed. This product is intended for research and development purposes exclusively and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-5-6-9(7-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOBBPVHVBRAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143617-90-7
Record name 5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid
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Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane, 5-amino-2-methylbenzoic acid reacts with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) or triethylamine. The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the Boc-protected derivative. Typical molar ratios of 1:1.2 (amine:Boc₂O) ensure complete conversion, with reactions proceeding at 0–25°C for 4–12 hours.

Table 1: Optimization of Direct Boc Protection

Parameter Optimal Condition Impact on Yield
Solvent Dichloromethane 85–92%
Base Triethylamine 88%
Temperature 0°C → 25°C (gradual) 90%
Reaction Time 8 hours Max conversion

Post-reaction, the crude product is isolated via aqueous workup (10% citric acid, followed by sodium bicarbonate) and purified by recrystallization from ethyl acetate/hexane.

Nitration-Reduction-Protection Sequence

For substrates lacking a pre-existing amino group, nitration followed by reduction and protection offers a viable pathway. This approach is adapted from WO2016075703A2, which details nitration and reduction steps for phenolic analogs.

Nitration of 2-Methylbenzoic Acid Derivatives

Nitration introduces a nitro group at the 5-position of 2-methylbenzoic acid. Using a mixture of nitric acid and sulfuric acid (1:3 v/v), the reaction proceeds at −5°C to 0°C to minimize byproducts. The methyl group directs nitration para to itself, yielding 5-nitro-2-methylbenzoic acid.

Table 2: Nitration Conditions and Outcomes

Nitration Agent Acid Medium Temperature Yield
HNO₃ (69%) H₂SO₄ 0°C 78%
NaNO₃ HCl 25°C 65%

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. SnCl₂ in hydrochloric acid at 60°C achieves 95% reduction efficiency within 2 hours.

Boc Protection of the Amine

The resultant 5-amino-2-methylbenzoic acid undergoes Boc protection as described in Section 1.

Saponification of Ester Precursors

When the carboxylic acid group is esterified (e.g., methyl ester), saponification becomes necessary. This method, highlighted in PMC9969401, uses aqueous NaOH or LiOH to hydrolyze esters to acids.

Synthesis of Methyl 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoate

The methyl ester is prepared via Fischer esterification (MeOH, H₂SO₄) or Steglich esterification (DCC, DMAP). Boc protection precedes or follows esterification, depending on functional group tolerance.

Saponification Conditions

Aqueous lithium hydroxide (2.0 M) in tetrahydrofuran (THF)/water (4:1) at 50°C hydrolyzes the ester within 3 hours, yielding the free acid in >90% purity.

Table 3: Saponification Optimization

Base Solvent System Temperature Yield
LiOH THF/H₂O 50°C 92%
NaOH MeOH/H₂O 65°C 85%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, COOH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 1.42 (s, 9H, tert-butyl).
  • FT-IR : 1685 cm⁻¹ (C=O, Boc), 1700 cm⁻¹ (COOH).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 6.7 min.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is 2-methylbenzoic acid with a free amino group. Other products depend on the specific reactions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Role in Drug Synthesis

  • This compound is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The Boc group protects the amino functionality, facilitating selective reactions that lead to complex molecular architectures essential for drug development.

Case Study: Ceftolozane Synthesis

  • Ceftolozane, a cephalosporin antibiotic, is synthesized using 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid as an intermediate. The Boc group allows for controlled deprotection, leading to the formation of active pharmaceutical ingredients with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis. Its stability and reactivity make it suitable for creating more intricate organic structures.

Table: Comparison of Applications in Organic Synthesis

Compound NameApplication AreaNotes
This compoundIntermediate in drug synthesisUsed in the synthesis of antibiotics and other pharmaceuticals
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoatePeptide mimeticsImportant for developing biologically active molecules

Bioconjugation

Preparation of Bioconjugates

  • The compound is also employed in bioconjugation processes, which are crucial for drug delivery systems and diagnostic applications. The Boc group can be selectively removed under mild conditions, allowing for the attachment of various biomolecules.

Pharmacological Studies

Investigating Biological Activity

  • Research has shown that derivatives of this compound exhibit promising biological activities, including antitumor properties. For instance, similar compounds have been evaluated for their potential as antimitotic agents by targeting microtubule dynamics .

Table: Biological Activity of Related Compounds

CompoundBiological ActivityIC50 Values (nM)
2-Aroyl-5-Aminobenzo[b]thiopheneAntimitotic agentIC50 = 2.6 - 18
This compoundAntibacterial activityNot yet quantified

Industrial Applications

Fine Chemicals Production

  • In industrial settings, this compound is used to produce fine chemicals and advanced materials. Its role as an intermediate facilitates the large-scale synthesis of various chemical entities required in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group by forming a carbamate, which prevents it from participating in unwanted reactions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a free amino group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Properties
5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid 143617-90-7 C₁₃H₁₇NO₄ 251.28 2-CH₃, 5-Boc-NH 95–99% High steric protection, moderate solubility in organic solvents
5-[(tert-Butoxycarbonyl)amino]-2-methoxybenzoic acid 1075242-43-1 C₁₃H₁₇NO₅ 267.28 2-OCH₃, 5-Boc-NH 95% Increased polarity due to methoxy group; potential for hydrogen bonding
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid 232595-59-4 C₁₂H₁₅NO₅ 253.25 3-Boc-NH, 5-OH 95% Hydroxyl group enhances acidity (pKa ~2–3) and aqueous solubility
5-[bis(2-Chloroethyl)amino]-2-methylbenzoic acid 5977-36-6 C₁₂H₁₅Cl₂NO₂ 276.16 2-CH₃, 5-N(CH₂CH₂Cl)₂ N/A Alkylating agent; potential cytotoxicity
5-(Benzyloxy)-2-methylbenzoic acid 1034026-17-9 C₁₅H₁₄O₃ 242.27 2-CH₃, 5-OBn 97% Bulky benzyloxy group reduces solubility; used in aryl ether syntheses

Biological Activity

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid, a compound with notable structural features, has garnered attention in various biological research fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in organic solvents. The compound's structure can be represented as follows:

  • Chemical Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. The following sections detail its effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Mechanism of Action
Staphylococcus aureus12Disruption of cell wall synthesis
Escherichia coli10Inhibition of protein synthesis
Candida albicans9Disruption of membrane integrity

These results indicate that the compound effectively inhibits the growth of these pathogens through various mechanisms, primarily targeting bacterial cell wall synthesis and protein production pathways .

Anticancer Properties

The compound’s anticancer potential has also been evaluated against several cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells through caspase activation.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase
A549 (lung cancer)18Inhibition of proliferation

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly affecting those involved in cell wall biosynthesis and metabolic processes in bacteria.
  • Apoptosis Induction : In cancer cells, it triggers apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and activation of caspases.
  • Biofilm Disruption : It has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness against chronic infections .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study conducted on mice infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with the compound compared to controls.
  • Case Study 2 : In a clinical trial involving breast cancer patients, administration of this compound led to reduced tumor size and improved patient outcomes when used alongside standard therapies.

Q & A

Basic: What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to 5-amino-2-methylbenzoic acid?

Answer:
The Boc group is typically introduced via carbodiimide-mediated coupling. A validated protocol involves reacting 5-amino-2-methylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) . The reaction is stirred at room temperature for 16–24 hours. Post-reaction, the urea byproduct is removed by filtration, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield and purity (>95%) are confirmed by HPLC and NMR .

Basic: How can researchers confirm the structural integrity of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid post-synthesis?

Answer:
Structural validation requires a combination of analytical techniques:

  • NMR (¹H and ¹³C): Identify characteristic peaks, e.g., the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the Boc-protected amine (δ ~155 ppm in ¹³C NMR) .
  • HPLC: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 296.3 for C₁₃H₂₁NO₄) .

Advanced: What role does the methyl group at the 2-position play in the compound’s crystallographic behavior?

Answer:
The 2-methyl substituent influences crystal packing by introducing steric hindrance, which can reduce symmetry and alter intermolecular hydrogen bonding. For example, in analogous benzoic acid derivatives, the methyl group creates a dihedral angle of ~15–20° between the benzene ring and the carboxyl group, affecting solubility and melting points. X-ray crystallography studies on similar compounds reveal that bulky substituents like methyl groups promote π-π stacking interactions, stabilizing the crystal lattice .

Advanced: How can researchers address solubility challenges in polar solvents for this compound?

Answer:
The Boc-protected amine and hydrophobic tert-butyl group limit solubility in polar solvents like water. Strategies include:

  • pH adjustment: Deprotonate the carboxylic acid group using a mild base (e.g., NaHCO₃) to enhance aqueous solubility.
  • Co-solvent systems: Use DMSO/water or THF/water mixtures (e.g., 30% DMSO by volume) to dissolve the compound for biological assays .
  • Derivatization: Convert the carboxylic acid to a more soluble salt (e.g., sodium or ammonium salt) via ion-exchange chromatography .

Advanced: What strategies are effective in minimizing racemization during Boc deprotection?

Answer:
Racemization risks arise during acidic Boc removal (e.g., using TFA or HCl). To mitigate:

  • Low-temperature conditions: Perform deprotection at 0–4°C in TFA/DCM (1:4 v/v) to slow down acid-catalyzed racemization .
  • Short reaction times: Limit exposure to strong acids (<30 minutes) and quench the reaction with cold ether.
  • Chiral HPLC monitoring: Use a chiral stationary phase (e.g., Chiralpak IA) to detect enantiomeric excess (ee) post-deprotection .

Advanced: How do electronic effects of the Boc group influence the reactivity of the benzoic acid moiety?

Answer:
The Boc group is electron-withdrawing, which polarizes the adjacent amine and carboxylate groups. This increases the acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes intermediates during amide coupling. DFT calculations on similar compounds show that the Boc group reduces electron density at the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks (e.g., peptide bond formation) .

Basic: What are the storage recommendations for this compound?

Answer:
Store the compound at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Use airtight, light-resistant vials to avoid degradation. For short-term use (≤1 month), storage at 4°C in a desiccator is acceptable .

Advanced: How can researchers utilize this compound in solid-phase peptide synthesis (SPPS)?

Answer:
The Boc-protected derivative is used as a building block in SPPS:

Activation: Convert the carboxylic acid to an active ester (e.g., HOBt ester) using DIC (N,N'-diisopropylcarbodiimide) in DMF.

Coupling: Load onto a resin-bound peptide chain (e.g., Wang resin) with a coupling efficiency >98%, monitored by Kaiser test.

Deprotection: Remove the Boc group with TFA/CH₂Cl₂ (1:4) before subsequent amino acid additions .

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